Msh, beta, (5-22)

Übersicht

Beschreibung

The research on "Msh, beta, (5-22)" encompasses a variety of studies that delve into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of this peptide and its analogs. The peptide "Msh, beta, (5-22)" refers to a specific fragment of the human beta-melanocyte-stimulating hormone (β-MSH), which is derived from the larger precursor protein pro-opiomelanocortin (POMC). This peptide has been studied in various contexts, including its role in the ectopic ACTH syndrome, its potential as a maturation product in nonpituitary tissues, and its implications in energy homeostasis and receptor binding .

Synthesis Analysis

The synthesis of cyclic alpha-MSH analogs, which include the core sequence of MSH, has been extensively studied to understand their bioactivity and selectivity for melanocortin receptors. These analogs often incorporate disulfide bridges and modifications at specific positions to enhance potency and selectivity. For instance, compound 5, which is a cyclic alpha-MSH analog, has been identified as a potent and highly selective antagonist ligand for the human MC5R receptor . Additionally, the enzymatic cleavage of native human beta-MSH(5-22) by dipeptidyl peptidases has been shown to generate potent MC3/4R peptide analogs, suggesting a role for these enzymes in converting endogenous beta-MSH(5-22) to more active peptides .

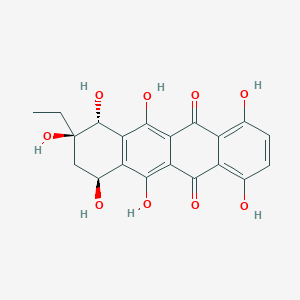

Molecular Structure Analysis

The molecular structure of MSH-related peptides has been analyzed in various studies. For example, the crystal structure of MshB from Mycobacterium tuberculosis, a deacetylase involved in mycothiol biosynthesis, reveals a zinc hydrolase with a lactate dehydrogenase fold. This structure provides insights into the metal-binding site and the mechanism of deacetylation . In the context of alpha-MSH, the structural and dynamical features of the hormone in solution have been examined, revealing a stable beta-turn conformation in the message region and interactions between specific amino acid side chains .

Chemical Reactions Analysis

The chemical reactions involving MSH peptides have been studied in the context of their biological activities. For instance, alpha-MSH peptides have been shown to inhibit the production of nitric oxide and tumor necrosis factor-alpha by microglial cells activated with beta-amyloid and interferon gamma, indicating their potential anti-inflammatory effects . The enzymatic cleavage of beta-MSH(5-22) by dipeptidyl peptidases to produce more potent agonists for melanocortin receptors is another example of a chemical reaction that has been analyzed .

Physical and Chemical Properties Analysis

The physical and chemical properties of MSH peptides are critical for their biological function and receptor binding. The reversed-phase high-performance liquid chromatography studies of alpha-MSH fragments have provided insights into the chromatographic behavior of these peptides and their analogs, which is important for understanding their structure-activity relationships . The mesoporosity of zeolite Beta, which is not directly related to MSH peptides but is included in the provided data, has been investigated for its catalytic performance, demonstrating the importance of physical properties in chemical reactions .

Wissenschaftliche Forschungsanwendungen

Overview of MSH, Beta, (5-22) Functions

Beta-Melanocyte Stimulating Hormone (β-MSH), specifically the β-MSH (5-22) fragment, is a peptide derived from the precursor protein Proopiomelanocortin (POMC) and has been identified in human and non-human tissues. It is associated with various physiological processes, including pain responsiveness, energy homeostasis, and the modulation of feeding behavior. This peptide's roles extend into areas of neuroendocrinology, immunology, and potential therapeutic targets for obesity and metabolic disorders.

Physiological and Neuroendocrine Roles

β-MSH (5-22) plays a crucial role in the modulation of feeding behavior and energy balance. It acts as a potent agonist for melanocortin receptors, particularly MC3 and MC4, which are pivotal in regulating energy homeostasis. Studies have highlighted its effectiveness in inducing negative energy balance and its potential as a therapeutic target for obesity (Hsiung et al., 2005)[https://consensus.app/papers/potent-peptide-agonists-melanocortin-receptors-derived-hsiung/02cc3ef9fc6c5408bd731e88dadab76b/?utm_source=chatgpt].

Furthermore, the processing and maturation of POMC into β-MSH (5-22) in non-pituitary tissues such as the hypothalamus and in ACTH-secreting tumors have been documented, supporting its physiological significance beyond its originally assumed roles (Bertagna et al., 1989)[https://consensus.app/papers/microsequencing-evidence-maturation-bertagna/233816afde685ef8a64fa5fc8761f059/?utm_source=chatgpt]. This suggests a broader spectrum of action within the neuroendocrine system.

Immunological Implications

β-MSH (5-22) and related peptides have been shown to possess anti-inflammatory properties, particularly in models of acute inflammation. Alpha-MSH, closely related to β-MSH, has demonstrated significant anti-inflammatory effects by inhibiting production of pro-inflammatory cytokines and chemokines, suggesting a potential therapeutic avenue for inflammatory diseases (Chiao et al., 1996)[https://consensus.app/papers/alphamelanocytestimulating-hormone-reduces-chiao/f1a506a7d790556dbb0728f0fe7b1ea0/?utm_source=chatgpt].

Eigenschaften

IUPAC Name |

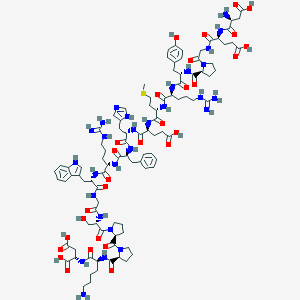

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H138N28O29S/c1-156-39-32-65(117-84(142)61(19-9-34-106-97(101)102)114-90(148)67(41-53-24-26-56(128)27-25-53)122-92(150)72-21-11-36-124(72)76(130)49-110-82(140)63(28-30-77(131)132)113-81(139)58(100)44-79(135)136)88(146)116-64(29-31-78(133)134)87(145)121-69(43-55-47-105-51-111-55)91(149)119-66(40-52-14-3-2-4-15-52)89(147)115-62(20-10-35-107-98(103)104)85(143)120-68(42-54-46-108-59-17-6-5-16-57(54)59)83(141)109-48-75(129)112-71(50-127)94(152)126-38-13-23-74(126)95(153)125-37-12-22-73(125)93(151)118-60(18-7-8-33-99)86(144)123-70(96(154)155)45-80(137)138/h2-6,14-17,24-27,46-47,51,58,60-74,108,127-128H,7-13,18-23,28-45,48-50,99-100H2,1H3,(H,105,111)(H,109,141)(H,110,140)(H,112,129)(H,113,139)(H,114,148)(H,115,147)(H,116,146)(H,117,142)(H,118,151)(H,119,149)(H,120,143)(H,121,145)(H,122,150)(H,123,144)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,101,102,106)(H4,103,104,107)/t58-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSACAYSFBJBFSO-RYLVUJHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@@H]8CCCN8C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H138N28O29S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170319 | |

| Record name | Msh, beta, (5-22) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2204.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Msh, beta, (5-22) | |

CAS RN |

17750-75-3 | |

| Record name | Msh, beta, (5-22) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Msh, beta, (5-22) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)